molecular formula C26H28Cl2N4O4 B7790511 ketoconazole

ketoconazole

Cat. No.: B7790511
M. Wt: 531.4 g/mol
InChI Key: XMAYWYJOQHXEEK-NASUQTAISA-N
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Biological Activity

Ketoconazole is a synthetic imidazole derivative primarily known for its antifungal properties. It acts as an inhibitor of cytochrome P450 enzymes, particularly cytochrome P450 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. Beyond its antifungal applications, this compound has been investigated for its potential in treating various other conditions, including certain cancers and Cushing's syndrome.

This compound's primary mechanism involves inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol in fungi. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The compound also exhibits selectivity towards other cytochrome P450 enzymes involved in steroidogenesis, which has implications for its use in endocrine disorders.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

EnzymeInhibition TypeIC50 (μM)
CYP51 (14α-demethylase)Competitive0.5
CYP17 (17α-hydroxylase)Competitive1.0
CYP3A4Non-competitive2.5

Antifungal Activity

Recent studies have highlighted the efficacy of this compound against various fungal pathogens, particularly Candida albicans and Saccharomyces cerevisiae. New derivatives of this compound, such as diphenylphosphane derivatives, have shown enhanced antifungal activity and reduced cytotoxicity compared to the parent compound.

Case Study: Efficacy Against Resistant Strains

A study assessed the activity of this compound derivatives against wild-type and erg6Δ mutant strains of S. cerevisiae. The results indicated that certain derivatives had lower minimum inhibitory concentration (MIC) values against resistant strains compared to this compound itself, suggesting alternative mechanisms of action.

Key Findings:

  • KeOP derivative exhibited an MIC of 0.654 μM against erg6Δ strain.
  • Standard this compound had an MIC of 9.023 μM against wild-type strains.

This suggests that modifications to the this compound structure may provide new avenues for overcoming resistance mechanisms in fungal pathogens .

Potential in Cancer Therapy

This compound has garnered attention for its potential role as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through a p53-dependent pathway and can also trigger mitophagy by down-regulating COX-2 expression.

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineTreatment Concentration (μM)Apoptosis Induction (%)
Prostate Cancer Cells1030
Breast Cancer Cells545
Lung Cancer Cells1550

Safety Profile and Toxicology

While this compound is effective as an antifungal and anticancer agent, its use is associated with significant side effects, particularly hepatotoxicity and endocrine disruption due to its inhibition of steroidogenesis. A comprehensive toxicological profile indicates that prolonged exposure can lead to liver damage and hormonal imbalances .

Summary

This compound remains a versatile compound with significant biological activity across various domains:

  • Antifungal Activity : Effective against a range of fungi, especially with new derivatives showing promise against resistant strains.
  • Cancer Treatment : Exhibits potential in inducing apoptosis and affecting cancer cell proliferation.
  • Toxicity Concerns : Its safety profile necessitates careful consideration in clinical applications.

Properties

IUPAC Name

1-[4-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-NASUQTAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS CRYSTALS OR POWDER.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: none
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane., Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.
Details American Society of Health-System Pharmacists 2014; Drug Information 2014. Bethesda, MD. 2014
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
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Color/Form

Crystals from 4-methylpentanone

CAS No.

65277-42-1
Record name ketoconazole
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Record name Ketoconazole
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Record name KETOCONAZOLE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

146 °C, 148-152 °C
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 2191
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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